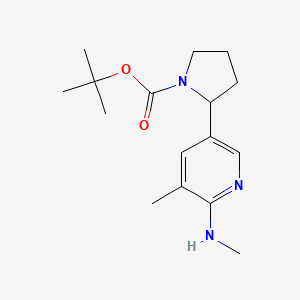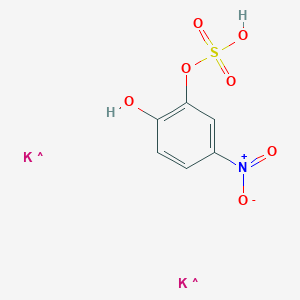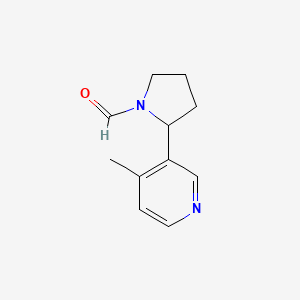
4-(2-nitrophenyl)-2-oxobut-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(2-nitrofenil)-2-oxobut-3-enoico es un compuesto orgánico que contiene un grupo nitro, un grupo fenilo y una parte de ácido butenoico.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido 4-(2-nitrofenil)-2-oxobut-3-enoico normalmente implica la nitración del ácido fenilacético seguida de modificaciones químicas adicionales. Un método común es la nitración del ácido fenilacético para producir ácido 2-nitrofenilacético, que luego se somete a una serie de reacciones para introducir la parte de ácido oxobutenoico .
Métodos de Producción Industrial
Los métodos de producción industrial de este compuesto pueden implicar reacciones de nitración a gran escala seguidas de pasos de purificación y aislamiento. El uso de reactores de flujo continuo y técnicas avanzadas de separación puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-(2-nitrofenil)-2-oxobut-3-enoico se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Reducción: El compuesto se puede reducir para formar diferentes derivados, como los ácidos hidroxámicos.
Sustitución: El grupo fenilo puede sufrir reacciones de sustitución electrofílica aromática.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el zinc y el cloruro de amonio se utilizan para la reducción parcial.
Sustitución: Las reacciones de sustitución electrofílica aromática suelen utilizar reactivos como el ácido nítrico y el ácido sulfúrico.
Principales Productos Formados
Reducción: La reducción del grupo nitro puede producir anilinas, que pueden ciclarse adicionalmente para formar lactamas.
Aplicaciones Científicas De Investigación
El ácido 4-(2-nitrofenil)-2-oxobut-3-enoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica para la formación de heterociclos y otras moléculas complejas.
Biología: Posible uso en el desarrollo de inhibidores enzimáticos y otros compuestos biológicamente activos.
Medicina: Investigación sobre sus derivados para posibles aplicaciones terapéuticas, incluidos los agentes anticancerígenos.
Industria: Utilizado en la producción de materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(2-nitrofenil)-2-oxobut-3-enoico implica su interacción con los objetivos moleculares a través de sus grupos funcionales. El grupo nitro puede participar en reacciones redox, mientras que los grupos fenilo y ácido oxobutenoico pueden interactuar con diversas enzimas y receptores. Estas interacciones pueden modular las vías biológicas y conducir a efectos específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-nitrofenilacético: Estructura similar pero carece de la parte de ácido oxobutenoico.
Ácido 4-nitrofenilacético: Contiene un grupo nitro y una parte de ácido fenilacético, pero difiere en la posición del grupo nitro.
Ácido fenilacético: Carece del grupo nitro y la parte de ácido oxobutenoico.
Unicidad
Su capacidad para sufrir diversas reacciones químicas y formar diversos derivados lo convierte en un compuesto valioso en la investigación y la industria .
Propiedades
Fórmula molecular |
C10H7NO5 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
4-(2-nitrophenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14) |
Clave InChI |
LRFVOEZZTNHKES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)



![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)

![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)


![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)
![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione](/img/structure/B11823465.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)
